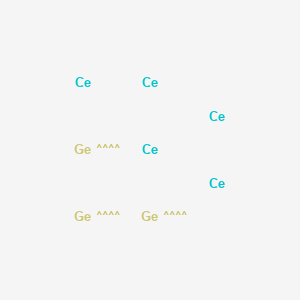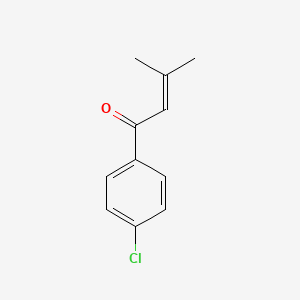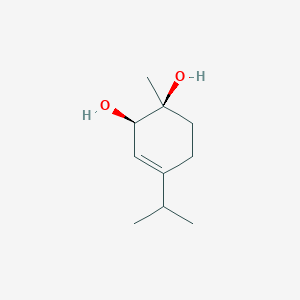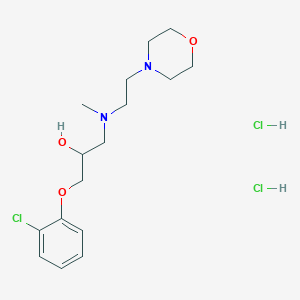
1-(o-Chlorophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(o-Chlorophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group, a morpholinoethyl group, and a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Chlorophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of o-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Amination Reaction: The chlorophenoxy intermediate is then reacted with a secondary amine, such as methyl(2-morpholinoethyl)amine, under controlled conditions to form the desired product.
Purification and Crystallization: The final product is purified through recrystallization and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions, continuous flow reactors, and advanced purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(o-Chlorophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions may yield different reduced forms of the compound.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxy ketones, while substitution reactions may result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of 1-(o-Chlorophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(p-Chlorophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride
- 1-(o-Bromophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride
Comparison
1-(o-Chlorophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is unique due to its specific chlorophenoxy group, which may confer distinct chemical and biological properties compared to its analogs. The presence of the o-chloro substituent may influence its reactivity and binding affinity in various applications.
Propiedades
Número CAS |
21269-35-2 |
|---|---|
Fórmula molecular |
C16H27Cl3N2O3 |
Peso molecular |
401.8 g/mol |
Nombre IUPAC |
1-(2-chlorophenoxy)-3-[methyl(2-morpholin-4-ylethyl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C16H25ClN2O3.2ClH/c1-18(6-7-19-8-10-21-11-9-19)12-14(20)13-22-16-5-3-2-4-15(16)17;;/h2-5,14,20H,6-13H2,1H3;2*1H |
Clave InChI |
AXSHYWUSRNZXNN-UHFFFAOYSA-N |
SMILES canónico |
CN(CCN1CCOCC1)CC(COC2=CC=CC=C2Cl)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


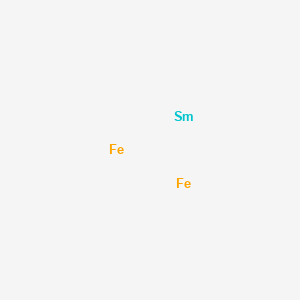



![5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde](/img/structure/B14718283.png)
